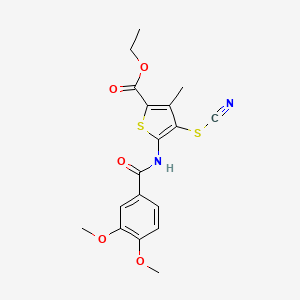

ethyl 4-(cyanosulfanyl)-5-(3,4-dimethoxybenzamido)-3-methylthiophene-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-[(3,4-dimethoxybenzoyl)amino]-3-methyl-4-thiocyanatothiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O5S2/c1-5-25-18(22)15-10(2)14(26-9-19)17(27-15)20-16(21)11-6-7-12(23-3)13(8-11)24-4/h6-8H,5H2,1-4H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJMCMESMQSXNRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC(=C(C=C2)OC)OC)SC#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(cyanosulfanyl)-5-(3,4-dimethoxybenzamido)-3-methylthiophene-2-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the thiophene core, followed by the introduction of functional groups such as the cyanosulfanyl and dimethoxybenzamido groups. Common reagents used in these reactions include sulfur-containing compounds, amides, and esterification agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety. Purification techniques such as crystallization, distillation, and chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(cyanosulfanyl)-5-(3,4-dimethoxybenzamido)-3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or nitrogen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, inert atmospheres, and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Chemistry: The compound can be used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.

Biology: It may serve as a probe or ligand in biochemical assays, helping to elucidate biological pathways and interactions.

Medicine: The compound could be investigated for its pharmacological properties, including potential therapeutic effects and mechanisms of action.

Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which ethyl 4-(cyanosulfanyl)-5-(3,4-dimethoxybenzamido)-3-methylthiophene-2-carboxylate exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound’s functional groups, such as the cyanosulfanyl and dimethoxybenzamido moieties, play crucial roles in these interactions, influencing binding affinity and specificity. Detailed studies are required to elucidate the exact pathways and molecular mechanisms involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 4-(cyanosulfanyl)-5-(furan-2-amido)-3-methylthiophene-2-carboxylate

Key Differences :

- Substituent at position 4: Cyanide (CN) in the target compound vs. cyanosulfanyl (SCN) in the furan derivative.

- Amide group : 3,4-Dimethoxybenzamido (target) vs. furan-2-amido (similar compound).

- Molecular weight : The target compound (C₁₈H₁₈N₂O₆S, MW ≈ 390.41 g/mol) is heavier due to the methoxy-rich benzamido group, compared to the furan derivative (C₁₅H₁₂N₂O₅S, MW = 332.34 g/mol) .

Table 1: Structural and Functional Comparison

| Property | Target Compound | Furan Derivative |

|---|---|---|

| Molecular Formula | C₁₈H₁₈N₂O₆S | C₁₅H₁₂N₂O₅S |

| Substituents | 4-CN, 5-(3,4-dimethoxybenzamido), 3-methyl | 4-SCN, 5-(furan-2-amido), 3-methyl |

| Lipophilicity (LogP) | Higher (methoxy groups enhance lipophilicity) | Lower (polar furan and SCN groups reduce LogP) |

| Synthetic Complexity | High (multi-step benzamido synthesis) | Moderate (simpler furan-amide coupling) |

| Stability | Likely stable (methoxy groups resist oxidation) | SCN group may oxidize under harsh conditions |

Functional Implications

- Bioactivity : The target compound’s methoxybenzamido group may improve membrane permeability and target binding in biological systems, whereas the furan derivative’s SCN group could introduce redox sensitivity .

- Reactivity: The cyano group (CN) in the target compound is less reactive than the cyanosulfanyl (SCN) group, which may participate in nucleophilic reactions .

Research Findings and Challenges

Discontinuation Analysis

The target compound’s discontinued status may stem from:

- Synthetic hurdles : Multi-step benzamido synthesis with low yields.

- Stability issues: Potential hydrolysis of the ester or amide groups under storage .

Biological Activity

Overview of Biological Activity

Thiophene derivatives, including the compound , are known for their diverse biological activities. They have been studied for various pharmacological effects such as:

- Antimicrobial Activity : Many thiophene derivatives exhibit significant antibacterial and antifungal properties.

- Anticancer Activity : Certain derivatives have shown effectiveness against various cancer cell lines.

- Anti-inflammatory Effects : Some compounds in this class have been reported to reduce inflammation in biological models.

Structure-Activity Relationship (SAR)

The biological activity of thiophene derivatives is often influenced by their structural modifications. The presence of functional groups such as cyano, sulfanyl, and methoxy can enhance or modulate their pharmacological effects.

Table 1: Summary of Biological Activities of Thiophene Derivatives

| Activity Type | Example Compounds | Observed Effects |

|---|---|---|

| Antimicrobial | Ethyl 4-(cyanosulfanyl)-... | Effective against Gram-positive bacteria |

| Anticancer | Various thiophene derivatives | Inhibition of cancer cell proliferation |

| Anti-inflammatory | Thiophene-based compounds | Reduction in inflammatory markers |

| Antidepressant | Selected thiophenes | Improvement in mood-related behaviors |

Case Study 1: Antimicrobial Screening

A study evaluated the antimicrobial activity of various thiophene derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound ethyl 4-(cyanosulfanyl)-5-(3,4-dimethoxybenzamido)-3-methylthiophene-2-carboxylate was tested and showed promising results, indicating its potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro studies have demonstrated that certain thiophene derivatives exhibit cytotoxic effects on cancer cell lines. The compound was tested against breast cancer (MCF7) and lung cancer (NCI-H226) cell lines. Results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as a lead compound for anticancer drug development.

Research Findings

Recent research has focused on the synthesis and characterization of this compound. Techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography have been employed to confirm its structure and purity.

Table 2: Characterization Data

| Characterization Method | Result |

|---|---|

| NMR | Confirmed structure |

| Mass Spectrometry | Molecular weight: 365.45 g/mol |

| X-ray Crystallography | Crystal system: Triclinic |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.